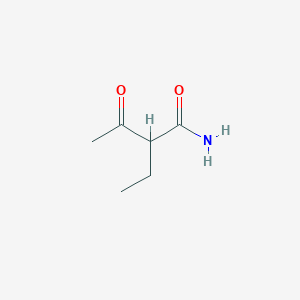

2-Ethylacetoacetamide

Descripción

For this analysis, Acetoacetamide (CAS 5977-14-0) will serve as the primary compound for comparison due to its structural similarity to the queried molecule. Acetoacetamide is a β-ketoamide with the molecular formula C₄H₇NO₂ and is widely used as a precursor in pharmaceutical synthesis and organic chemistry .

Propiedades

Fórmula molecular |

C6H11NO2 |

|---|---|

Peso molecular |

129.16 g/mol |

Nombre IUPAC |

2-ethyl-3-oxobutanamide |

InChI |

InChI=1S/C6H11NO2/c1-3-5(4(2)8)6(7)9/h5H,3H2,1-2H3,(H2,7,9) |

Clave InChI |

HMDBCMNPZGBFNB-UHFFFAOYSA-N |

SMILES canónico |

CCC(C(=O)C)C(=O)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following acetamide derivatives are compared based on molecular structure, physicochemical properties, and applications, as derived from the provided evidence:

Table 1: Key Properties of Acetoacetamide and Analogous Compounds

Structural and Functional Differences

Acetoacetamide vs. Ethyl 2-Chloroacetoacetate :

- Acetoacetamide lacks the ethyl ester and chloro substituents present in Ethyl 2-Chloroacetoacetate. The latter’s chlorine atom enhances electrophilic reactivity, making it suitable for high-temperature coupling reactions in drug synthesis .

- Acetoacetamide’s β-ketoamide group enables tautomerization, influencing its stability and reactivity in nucleophilic substitutions .

Acetoacetamide vs. 2-Amino-N-(2-hydroxyethyl)acetamide: The amino and hydroxyethyl groups in the latter increase polarity, enhancing solubility in aqueous systems. This makes it valuable for peptide mimetics and polymer research .

Acetoacetamide vs.

Physicochemical Properties

- Ethyl 2-Chloroacetoacetate : Clear to pale yellow liquid with an ester-like odor; liquid state facilitates use in continuous-flow processes .

- 2-Amino-N-(2-hydroxyethyl)acetamide: Likely hygroscopic due to hydroxyl and amino groups, requiring controlled storage .

Limitations of the Analysis

The absence of direct data on 2-Ethylacetoacetamide in the provided evidence restricts a precise comparison. However, extrapolating from analogs, its hypothetical structure (an ethyl-substituted β-ketoamide) would likely exhibit intermediate properties between Acetoacetamide and Ethyl 2-Chloroacetoacetate, balancing reactivity and stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.